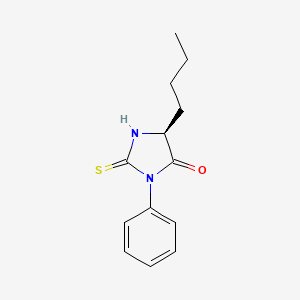

(5S)-5-Butyl-3-phenyl-2-sulfanylideneimidazolidin-4-one

Description

(5S)-5-Butyl-3-phenyl-2-sulfanylideneimidazolidin-4-one is a chiral thiohydantoin derivative characterized by a five-membered imidazolidinone ring with a sulfanylidene group at position 2, a phenyl substituent at position 3, and a butyl chain at position 5 (stereochemistry: S configuration). Its molecular formula is C₁₃H₁₆N₂OS, with a molecular weight of 248.344 g/mol . Key identifiers include:

- CAS Registry Number: 4333-22-6

- SMILES: CCCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2

- Synonym: 5-Butyl-3-phenyl-2-thiohydantoin

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-butyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-2-3-9-11-12(16)15(13(17)14-11)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,17)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQCWUDEVCYMRZ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H]1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562598 | |

| Record name | (5S)-5-Butyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56710-94-2 | |

| Record name | (5S)-5-Butyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-Butyl-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a butyl-substituted amine with a phenyl-substituted isocyanate to form an intermediate. This intermediate can then undergo cyclization in the presence of a sulfur donor, such as thiourea, to yield the final product.

Industrial Production Methods

Industrial production of (5S)-5-Butyl-3-phenyl-2-sulfanylideneimidazolidin-4-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-Butyl-3-phenyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazolidinone ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

(5S)-5-Butyl-3-phenyl-2-sulfanylideneimidazolidin-4-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (5S)-5-Butyl-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl group may facilitate binding to hydrophobic pockets within target molecules, enhancing specificity and potency.

Comparison with Similar Compounds

Core Ring Modifications

- Thiazolidinone vs. Imidazolidinone: The thiazolidinone analog (C₉H₈N₂OS₂) replaces the imidazolidinone’s nitrogen at position 1 with sulfur, altering electronic properties and hydrogen-bonding capacity. This modification correlates with antifungal and antiviral activities in thiazolidinone derivatives .

- Dimeric Structure : The ethylene-bridged dimer (C₂₀H₁₆N₄O₂S₂) may exhibit enhanced target engagement through bidentate binding or aggregation effects, though empirical data is lacking .

Substituent Effects

- Conversely, the tert-butyl group in C₁₅H₂₂N₂O enhances steric hindrance, possibly stabilizing transition states in catalytic applications .

- Aromatic and Polar Groups : The dimethoxyphenylmethyl substituent in C₁₂H₁₄N₂O₄S introduces electron-donating methoxy groups and a hydroxy moiety, which may improve solubility and target specificity .

Antifungal and Antiviral Activities

Thiazolidinone derivatives, such as (5S)-5-Methyl-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one, demonstrate antifungal activity against Candida species and inhibit HCV-RNA polymerase (IC₅₀ values in the micromolar range) .

Biological Activity

The compound (5S)-5-Butyl-3-phenyl-2-sulfanylideneimidazolidin-4-one is a member of the imidazolidinone family, characterized by its unique structural features that contribute to its biological activity. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by diverse research findings and case studies.

- Molecular Formula : C13H16N2OS

- Molecular Weight : 252.35 g/mol

- CAS Number : 56710-94-2

Synthesis

The synthesis of (5S)-5-butyl-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. A common method includes the reaction of appropriate imidazolidinone precursors with sulfur-containing reagents under controlled conditions to yield the target compound.

Anticancer Properties

Recent studies have highlighted the potential of (5S)-5-butyl-3-phenyl-2-sulfanylideneimidazolidin-4-one as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including prostate cancer cells. The mechanism appears to involve the modulation of protein degradation pathways, particularly through the inhibition of specific oncogenic proteins .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LNCaP (Prostate) | <1 | Inhibition of androgen receptor signaling |

| VCaP (Prostate) | 10 | Induction of apoptosis |

| MCF7 (Breast) | 15 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Notably, it acts as an inhibitor of glutaminase, an enzyme critical for cancer cell metabolism. By inhibiting this enzyme, (5S)-5-butyl-3-phenyl-2-sulfanylideneimidazolidin-4-one may effectively starve cancer cells of necessary nutrients, leading to reduced proliferation .

Case Studies

- Study on Prostate Cancer Treatment

- Mechanistic Insights

Q & A

Q. What synthetic routes are recommended for (5S)-5-Butyl-3-phenyl-2-sulfanylideneimidazolidin-4-one, and how can reaction efficiency be optimized?

Synthesis typically involves multi-step protocols:

- Step 1 : Formation of the imidazolidinone core via cyclization of thiourea derivatives with α-ketoesters or α-haloketones under basic conditions (e.g., KOH/ethanol) .

- Step 2 : Introduction of the butyl group at the 5-position using alkylation or Grignard reagents, ensuring stereochemical control via chiral auxiliaries or asymmetric catalysis .

- Step 3 : Functionalization of the 2-position with a sulfanylidene group using Lawesson’s reagent or P₄S₁₀ in anhydrous toluene .

Optimization : Monitor reaction progress with TLC/HPLC . Use polar aprotic solvents (e.g., DMF) for improved solubility and catalysts like triethylamine to neutralize acidic by-products .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration and coupling patterns. For example, the (5S) configuration can be confirmed via NOESY correlations between the butyl chain and phenyl group .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ peak at m/z 305.12) .

- X-ray Crystallography : Resolves absolute stereochemistry and bond geometries (e.g., using SHELX software for refinement) .

- IR Spectroscopy : Confirms sulfanylidene (C=S stretch at ~1200 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups .

Q. What safety protocols are critical during handling and storage?

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential sulfur-containing vapors .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the sulfanylidene group .

- Spill Management : Absorb with vermiculite/sand and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can stereochemical integrity of the (5S) configuration be maintained during synthesis, and what methods validate it?

- Stereocontrol : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantiopure starting materials. Asymmetric hydrogenation may stabilize the 5S configuration .

- Validation :

- Chiral HPLC : Compare retention times with racemic mixtures using a Chiralpak® column and hexane/isopropanol mobile phase .

- VCD (Vibrational Circular Dichroism) : Detects absolute configuration via polarized IR .

- X-ray Crystallography : Provides definitive proof of spatial arrangement .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR signals)?

- 2D NMR (COSY, HSQC) : Assigns overlapping proton environments. For example, distinguish between diastereotopic protons in the butyl chain .

- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected coupling in carbonyl or thiocarbonyl groups .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to identify structural anomalies .

Q. How can computational methods predict biological interactions or reactivity of this compound?

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. The sulfanylidene group may act as a hydrogen-bond acceptor .

- MD Simulations : Assess membrane permeability (logP ~3.5) and binding stability over 100-ns trajectories using GROMACS .

- QSAR Modeling : Correlate structural features (e.g., substituent bulkiness) with antibacterial/anticancer activity using datasets from PubChem .

Q. What experimental designs address low yields in the final cyclization step?

- Reaction Optimization :

- Vary temperature (80–120°C) and solvent polarity (toluene vs. DMSO) to favor ring closure .

- Add molecular sieves to remove water, preventing hydrolysis of intermediates .

- Alternative Routes :

- Use microwave-assisted synthesis to reduce reaction time and improve energy efficiency .

- Employ flow chemistry for precise control of reagent mixing and exothermic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.